molecular formula C15H15BrN2O3 B15209510 Methyl 4-(((4-bromo-5-(dimethylamino)furan-2-yl)methylene)amino)benzoate

Methyl 4-(((4-bromo-5-(dimethylamino)furan-2-yl)methylene)amino)benzoate

Cat. No.: B15209510
M. Wt: 351.19 g/mol
InChI Key: DGZMESCGUSPIDK-UHFFFAOYSA-N
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Description

Methyl 4-(((4-bromo-5-(dimethylamino)furan-2-yl)methylene)amino)benzoate is a complex organic compound that belongs to the class of furan derivatives. These compounds are known for their diverse biological and pharmacological activities. The presence of a furan ring, along with other functional groups, makes this compound particularly interesting for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(((4-bromo-5-(dimethylamino)furan-2-yl)methylene)amino)benzoate typically involves multiple steps. One common method includes the bromination of a furan derivative, followed by a condensation reaction with a benzoate derivative. The reaction conditions often involve the use of solvents like tetrahydrofuran (THF) and catalysts such as sodium hydride (NaH) to facilitate the reactions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(((4-bromo-5-(dimethylamino)furan-2-yl)methylene)amino)benzoate can undergo several types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate (KMnO₄).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) can be used.

    Substitution: Nucleophilic substitution reactions can occur, especially at the bromine site.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Sodium iodide (NaI) in acetone for halogen exchange reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Methyl 4-(((4-bromo-5-(dimethylamino)furan-2-yl)methylene)amino)benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 4-(((4-bromo-5-(dimethylamino)furan-2-yl)methylene)amino)benzoate involves its interaction with various molecular targets. The furan ring and the bromine atom play crucial roles in its biological activity. The compound can interact with bacterial cell membranes, disrupting their integrity and leading to cell death. Additionally, it may inhibit specific enzymes involved in bacterial metabolism .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(((4-chloro-5-(dimethylamino)furan-2-yl)methylene)amino)benzoate
  • Methyl 4-(((4-iodo-5-(dimethylamino)furan-2-yl)methylene)amino)benzoate

Uniqueness

Methyl 4-(((4-bromo-5-(dimethylamino)furan-2-yl)methylene)amino)benzoate is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity. The bromine atom can participate in various substitution reactions, making this compound versatile for different chemical transformations .

Properties

Molecular Formula

C15H15BrN2O3

Molecular Weight

351.19 g/mol

IUPAC Name

methyl 4-[[4-bromo-5-(dimethylamino)furan-2-yl]methylideneamino]benzoate

InChI

InChI=1S/C15H15BrN2O3/c1-18(2)14-13(16)8-12(21-14)9-17-11-6-4-10(5-7-11)15(19)20-3/h4-9H,1-3H3

InChI Key

DGZMESCGUSPIDK-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=C(C=C(O1)C=NC2=CC=C(C=C2)C(=O)OC)Br

Origin of Product

United States

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